4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine
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Overview
Description
4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is a complex organic compound featuring a triazole ring, a pyrrole ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Its triazole ring can mimic natural substrates, making it useful in biochemical assays .
Medicine
In medicine, this compound is being investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the thiomorpholine moiety can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar triazole and pyrrole rings but lacks the thiomorpholine moiety.
1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a hydroxyl group instead of the thiomorpholine moiety.
Uniqueness
The uniqueness of 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine lies in its combination of the triazole, pyrrole, and thiomorpholine groups. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications.
Properties
IUPAC Name |
(1-benzyl-5-pyrrol-1-yltriazol-4-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-18(22-10-12-25-13-11-22)16-17(21-8-4-5-9-21)23(20-19-16)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGMNSWSCULGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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